molecular formula C21H28FN3O3 B11154896 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide

Cat. No.: B11154896
M. Wt: 389.5 g/mol
InChI Key: OCYSJPSJUYKLCU-UHFFFAOYSA-N
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Description

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a piperidine moiety, and a butanamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogen derivatives, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazole ring and piperidine moiety are believed to play crucial roles in its binding affinity and activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for versatile chemical reactions and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28FN3O3

Molecular Weight

389.5 g/mol

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide

InChI

InChI=1S/C21H28FN3O3/c1-14(2)7-10-23-19(26)5-6-20(27)25-11-8-15(9-12-25)21-17-4-3-16(22)13-18(17)28-24-21/h3-4,13-15H,5-12H2,1-2H3,(H,23,26)

InChI Key

OCYSJPSJUYKLCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC(=O)N1CCC(CC1)C2=NOC3=C2C=CC(=C3)F

Origin of Product

United States

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